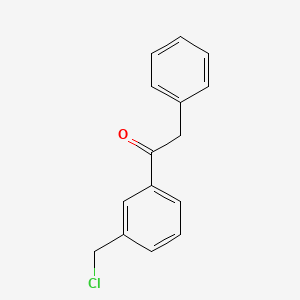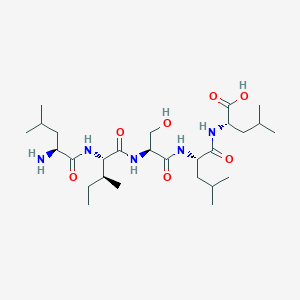![molecular formula C28H18N8O10 B12590580 2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] CAS No. 875766-57-7](/img/structure/B12590580.png)
2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] is a complex organic compound that features a 1,10-phenanthroline core with two acetamide groups substituted at the 2 and 9 positions Each acetamide group is further substituted with a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] typically involves multiple steps One common approach is to start with 1,10-phenanthroline, which is then functionalized at the 2 and 9 positionsThe final step involves the nitration of the phenyl rings using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The phenanthroline core can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives of the phenanthroline core.
Reduction: Amino derivatives of the phenyl rings.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] involves its ability to interact with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,10-Phenanthroline-2,9-diyl)diphenol: Similar structure but with hydroxyl groups instead of acetamide groups.
2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline: Contains formyl groups instead of acetamide groups.
(1,10-Phenanthroline-2,9-diyl)bis(indolin-1-ylmethanones): Features indolinyl groups instead of dinitrophenyl groups.
Uniqueness
2,2’-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] is unique due to its combination of a phenanthroline core with dinitrophenyl-substituted acetamide groups. This structure imparts specific properties, such as the ability to form stable metal complexes and interact with DNA, making it valuable for various applications in research and industry.
Properties
CAS No. |
875766-57-7 |
|---|---|
Molecular Formula |
C28H18N8O10 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
2-[9-[2-(2,4-dinitroanilino)-2-oxoethyl]-1,10-phenanthrolin-2-yl]-N-(2,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C28H18N8O10/c37-25(31-21-9-7-19(33(39)40)13-23(21)35(43)44)11-17-5-3-15-1-2-16-4-6-18(30-28(16)27(15)29-17)12-26(38)32-22-10-8-20(34(41)42)14-24(22)36(45)46/h1-10,13-14H,11-12H2,(H,31,37)(H,32,38) |
InChI Key |
UPPBTQHKJOPEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N=C(C=C2)CC(=O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


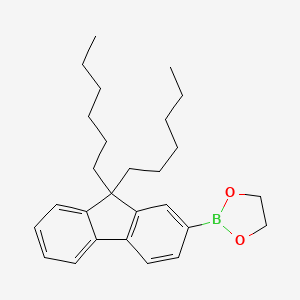
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
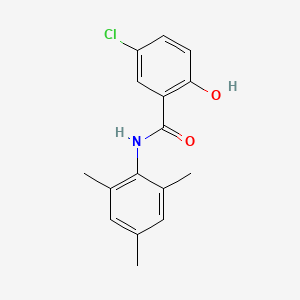

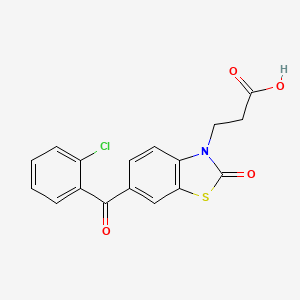
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
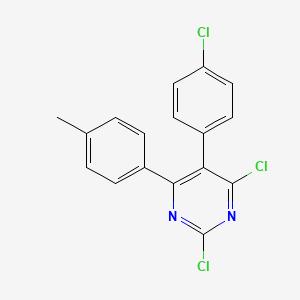
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
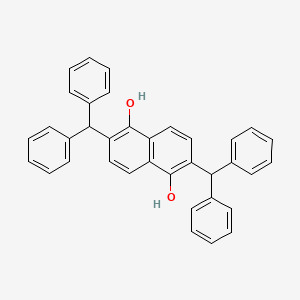
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
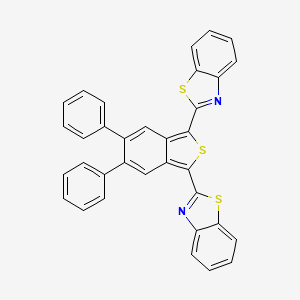
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
